

# The Structural Elucidation and Biosynthesis of Deoxyenterocin: A Technical Guide

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**Deoxyenterocin**, a polyketide natural product, stands as a significant biosynthetic precursor to the potent antibiotic enterocin. This guide provides a comprehensive overview of the structure, properties, and synthesis of **Deoxyenterocin**, tailored for researchers, scientists, and drug development professionals.

# **Core Structural and Physicochemical Data**

**Deoxyenterocin** is characterized by the chemical formula C<sub>22</sub>H<sub>20</sub>O<sub>9</sub> and a molecular weight of 428.4 g/mol [1][2][3]. Its systematic IUPAC name is (2S,3S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.0<sup>3,8</sup>]decan-4-one[3].

Property	Value	Reference
Chemical Formula	C22H20O9	[1][2][3][4]
Molecular Weight	428.4 g/mol	[1][2][5]
CAS Number	108605-51-2	[1][4][5]
Synonyms	5-Deoxyenterocin	[1]
IUPAC Name	(2S,3S)-2-benzoyl-1,3,8- trihydroxy-9-(4-methoxy-6- oxopyran-2-yl)-5- oxatricyclo[4.3.1.0 <sup>3,8</sup> ]decan-4- one	[3]



## **Elucidation of the Molecular Structure**

The definitive structure of **Deoxyenterocin** has been determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), and confirmed through total synthesis. To date, no public records of X-ray crystallography data for **Deoxyenterocin** are available.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the structural assignment of **Deoxyenterocin**. While a complete, publicly available assigned NMR spectrum for **Deoxyenterocin** is not readily found in the searched literature, the general approach involves the following experiments:

- ¹H NMR: To identify the number and chemical environment of protons.
- ¹³C NMR: To determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
- DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH,
  CH<sub>2</sub>, and CH<sub>3</sub> groups.
- COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

# **Biosynthesis of Deoxyenterocin**

**Deoxyenterocin** is a product of a type II polyketide synthase (PKS) pathway in various species of Streptomyces, notably the marine isolate 'Streptomyces maritimus'[5]. It serves as a key intermediate in the biosynthesis of enterocin.



The biosynthesis commences with the loading of a benzoyl-CoA starter unit, followed by the iterative addition of seven malonyl-CoA extender units by the PKS enzyme complex. A critical step in the pathway is a Favorskii-type rearrangement, which is uncharacteristic for typical aromatic polyketide synthases and contributes to the unique, non-aromatic, and chiral structure of the resulting polyketide chain. The enterocin biosynthesis gene cluster notably lacks the cyclase and aromatase genes typically found in aromatic PKS clusters, which allows for the formation of the complex tricyclic structure of **Deoxyenterocin** through a series of aldol reactions.

## In Vitro Enzymatic Synthesis

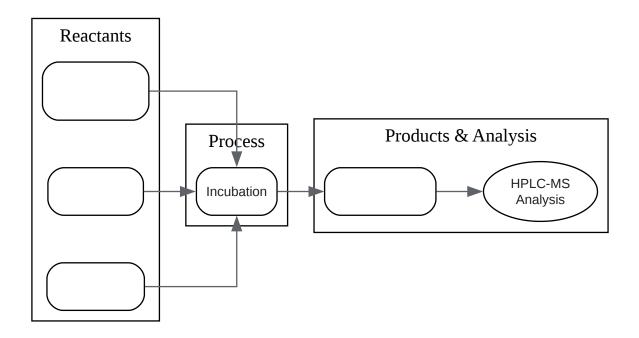
The biosynthesis of **Deoxyenterocin** and its analogs can be reconstituted in vitro using a cocktail of purified enzymes from the enterocin biosynthetic pathway. This approach allows for the controlled production of the molecule and the generation of unnatural derivatives by supplying alternative starter units.

Experimental Protocol: In Vitro Biosynthesis of **Deoxyenterocin** Analogs

This protocol is adapted from the in vitro synthesis of enterocin and wailupemycin analogs.

- Enzyme Preparation: The requisite enzymes from the enterocin gene cluster (e.g., EncA, EncB, EncC, etc.) are expressed in a suitable host, such as E. coli, and purified to homogeneity.
- Reaction Mixture: A typical reaction mixture would contain the purified enzymes, the benzoyl-CoA starter unit (or an analog), malonyl-CoA, and necessary co-factors in an appropriate buffer.
- Incubation: The reaction is incubated at a controlled temperature to allow for the enzymatic assembly of the polyketide chain and its subsequent cyclization into the **Deoxyenterocin** scaffold.
- Quenching and Extraction: The reaction is stopped, and the product is extracted using an organic solvent.
- Analysis: The formation of **Deoxyenterocin** is confirmed and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).





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Caption: Workflow for the in vitro enzymatic synthesis of **Deoxyenterocin**.

# **Total Synthesis of Deoxyenterocin**

The total synthesis of (-)-5-**Deoxyenterocin** has been successfully accomplished, providing unambiguous confirmation of its structure and stereochemistry. The synthesis is a multi-step process that relies on key chemical transformations.

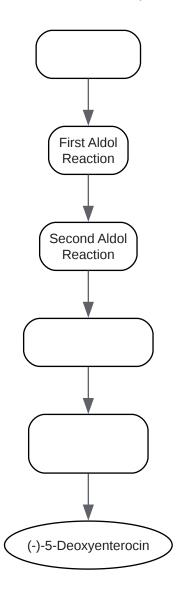
Experimental Protocol: Key Steps in the Total Synthesis of (-)-5-Deoxyenterocin

A representative total synthesis involves the following key steps:

- Chiral Pool Starting Material: The synthesis often commences from a readily available chiral molecule to establish the desired stereochemistry early in the synthetic sequence.
- Aldol Reactions: Two crucial aldol reactions are employed to construct the carbon skeleton and introduce key stereocenters.
- Diastereoselective Hydroxylation: A diastereoselective hydroxylation step is utilized to install a critical hydroxyl group with the correct stereochemistry.



• Biomimetic Intramolecular Aldol Cyclization: The final key step often involves a biomimetic twofold intramolecular aldol reaction to form the complex tricyclic core of **Deoxyenterocin**.



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Caption: Key stages in the total synthesis of (-)-5-**Deoxyenterocin**.

# **Antibacterial Activity and Mechanism of Action**

**Deoxyenterocin** exhibits activity against both Gram-positive and Gram-negative bacteria[1][2]. While the precise molecular mechanism of action has not been fully elucidated for **Deoxyenterocin** itself, many polyketide antibiotics exert their effects through the disruption of essential cellular processes. Given that **Deoxyenterocin** is a precursor to enterocin, it may



share a similar, albeit potentially less potent, mechanism of action. Enterocins, a class of bacteriocins, are known to act by disrupting the cell membrane of target bacteria, leading to pore formation, dissipation of the membrane potential, and ultimately cell death.

Further research is required to delineate the specific signaling pathways and molecular targets of **Deoxyenterocin**.

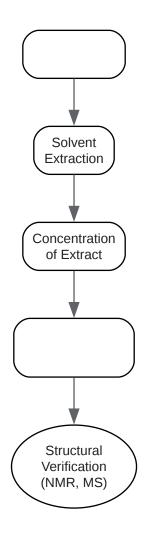
#### **Isolation from Natural Sources**

**Deoxyenterocin** is naturally produced by Streptomyces species and can be isolated from fermentation broths.

Experimental Protocol: General Steps for Isolation of Deoxyenterocin

- Fermentation: A high-producing strain of Streptomyces is cultured in a suitable liquid medium under optimized conditions (temperature, pH, aeration) to maximize the production of Deoxyenterocin.
- Extraction: The fermentation broth is harvested, and the cells are separated from the supernatant. The supernatant is then extracted with an appropriate organic solvent (e.g., ethyl acetate) to partition the secondary metabolites, including **Deoxyenterocin**.
- Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
- Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to purify **Deoxyenterocin**. This typically involves:
  - Column Chromatography: Using silica gel or other stationary phases to perform an initial separation based on polarity.
  - High-Performance Liquid Chromatography (HPLC): Further purification using reversephase or normal-phase HPLC to isolate **Deoxyenterocin** to a high degree of purity.
- Structure Verification: The identity and purity of the isolated **Deoxyenterocin** are confirmed by NMR and MS analysis.





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Caption: General workflow for the isolation of **Deoxyenterocin** from Streptomyces.

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